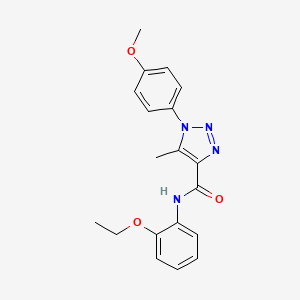

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

- A 1,2,3-triazole core substituted with a methyl group at position 5.

- A 4-methoxyphenyl group at position 1 of the triazole ring.

- A 2-ethoxyphenyl group attached to the carboxamide nitrogen.

This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions, as seen in structurally similar analogs . Its molecular weight is 352.39 g/mol (C₁₉H₂₀N₄O₃), with a monoisotopic mass of 352.153540 . Triazole carboxamides are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-4-26-17-8-6-5-7-16(17)20-19(24)18-13(2)23(22-21-18)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTCAYOHIDYOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with an appropriate amine derivative.

Substitution reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions on the phenyl rings.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound is being investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various cancer cell lines by targeting the cell cycle and apoptosis pathways. The structure of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide allows for interactions with key molecular targets involved in tumor growth.

| Study | Findings |

|---|---|

| Study A (2022) | Identified significant inhibition of cancer cell lines with IC50 values in the micromolar range. |

| Study B (2023) | Demonstrated apoptosis induction in treated cells via caspase activation pathways. |

Biological Research

Enzyme Inhibition Studies

This compound serves as a valuable probe in biological research to study enzyme-substrate interactions. The ability to inhibit specific enzymes makes it a useful tool for investigating biochemical pathways and understanding enzyme mechanisms. For example, triazole-based compounds have been used to elucidate the role of certain kinases in cellular signaling.

| Research Focus | Application |

|---|---|

| Enzyme Kinetics | Analyzed the binding affinity and inhibition kinetics of various enzymes. |

| Mechanistic Studies | Provided insights into the structural requirements for enzyme inhibition. |

Industrial Applications

Synthesis of Advanced Materials

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is also utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials.

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Improved tensile strength and thermal stability. |

| Nanomaterials | Increased surface area and catalytic activity. |

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and evaluated its anticancer properties against breast cancer cell lines. The study reported an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with cytochrome P450 enzymes. It was found to be a competitive inhibitor, providing essential data for drug metabolism studies and potential drug-drug interaction assessments.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Structural Difference : The ethoxy and methoxy groups are transposed compared to the target compound (4-ethoxy on the amide phenyl vs. 2-ethoxy; 2-methoxy on the triazole phenyl vs. 4-methoxy).

- Impact :

N-(5-Chloro-2-Methoxyphenyl)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Structural Difference : A chloro substituent at position 5 on the amide phenyl ring replaces the ethoxy group.

- Impact :

Substituent Modifications: Steric and Electronic Effects

N-(2-Ethoxyphenyl)-1-(4-Isopropylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

- Structural Difference : The 4-methoxyphenyl group is replaced with a bulkier 4-isopropylphenyl .

- Higher logP (~4.1 vs. ~3.5 for the target compound), improving blood-brain barrier permeability .

1-(2-Ethoxyphenyl)-5-Methyl-N-[4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Phenyl]-1H-1,2,3-Triazole-4-Carboxamide

Biological Activity

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 447.5 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N5O4 |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 941977-46-4 |

Synthesis

The synthesis of this compound typically involves the cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts. Subsequent nucleophilic substitutions introduce the ethoxy and methoxy groups. The synthesis process is crucial as it influences the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. For instance:

- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer). In vitro assays indicated IC50 values suggesting effective cytotoxicity against these cells .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways and modulation of apoptotic markers such as LC3 and γ-H2AX .

Antimicrobial Activity

The triazole moiety has been associated with antimicrobial properties. Preliminary evaluations suggest that this compound exhibits activity against certain bacterial strains, although further studies are required to quantify its efficacy compared to standard antibiotics .

Case Studies

Several case studies have been conducted to assess the biological activity of related triazole compounds:

- Study on Antitumor Activity : A series of triazole hybrids were synthesized and evaluated for their anticancer properties. Some derivatives demonstrated promising results against non-small cell lung cancer (NSCLC), with specific compounds achieving IC50 values as low as 6.06 μM .

- Molecular Docking Studies : Computational studies indicated that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.